(+)-Nipecotic acid

Description

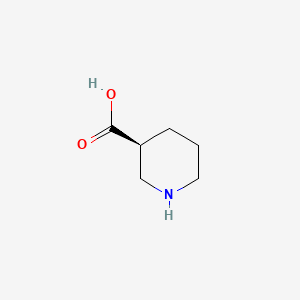

Structure

3D Structure

Properties

IUPAC Name |

(3S)-piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLSEXAGTJCILF-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59045-82-8, 498-95-3 | |

| Record name | Nipecotic acid, S(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059045828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nipecotic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08849 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (3S)-(+)-Piperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIPECOTIC ACID, S- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2635N2PS4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(+)-Nipecotic acid mechanism of action as a GABA uptake inhibitor

An In-depth Technical Guide on the Core Mechanism of Action of (+)-Nipecotic Acid as a GABA Uptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a foundational pharmacological tool used extensively in neuroscience to investigate the dynamics of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. Its primary mechanism of action is the competitive inhibition of GABA transporters (GATs), which elevates extracellular GABA levels and enhances inhibitory neurotransmission. This technical guide provides a detailed examination of the molecular interactions, transporter selectivity, and functional consequences of this compound's action. It includes collated quantitative data on its inhibitory potency, detailed experimental protocols for its study, and visual diagrams of its mechanism and related experimental workflows to support advanced research and drug development.

Introduction to GABAergic Neurotransmission and Uptake

The balance between neuronal excitation and inhibition is fundamental to the proper functioning of the central nervous system. GABA is the primary mediator of inhibitory signals, and its concentration in the synaptic cleft is tightly regulated.[1] This regulation is largely carried out by a family of sodium- and chloride-dependent GABA transporters (GATs) located on the membranes of presynaptic neurons and surrounding glial cells.[2] These transporters actively remove GABA from the synaptic cleft, thereby terminating its inhibitory signal.[2] Four main GAT subtypes have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT-1).[3] GAT1 is the predominant isoform in the brain and is a major target for therapeutic intervention in conditions characterized by neuronal hyperexcitability, such as epilepsy.[2][4]

Core Mechanism of Action of this compound

This compound is a cyclic GABA analog that serves as a potent inhibitor of GABA uptake.[5][6] Its conventional mechanism is the competitive inhibition of GATs.[7] Structurally similar to GABA, nipecotic acid is recognized and bound by the transporters; in fact, it acts as a substrate for the transport carriers.[5][8] However, its rigid structure impedes the efficient translocation process, effectively blocking the transporter and preventing the reuptake of GABA from the synapse. This leads to an accumulation of GABA in the synaptic cleft, prolonging its availability to bind to postsynaptic GABA receptors and thereby enhancing inhibitory signaling.[9] While its primary action is on GATs, it's worth noting that at high concentrations (in the millimolar range), nipecotic acid may also directly act as a GABA-A receptor agonist.[7]

Caption: Competitive inhibition of GAT1 by this compound increases synaptic GABA.

Quantitative Data: Inhibitory Potency and Selectivity

This compound exhibits selectivity for the different GAT subtypes, showing the highest potency for GAT1. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The data below has been compiled from studies using various cloned human (h), rat (r), and mouse (m) transporter isoforms.

| Target Transporter | Parameter | Value (µM) | Species |

| GAT1 | IC50 | 8 | Human |

| GAT1 | IC50 | 2.6 | Mouse |

| GAT1 | Ki | 14.4 | Not Specified |

| GAT2 | IC50 | 38 | Rat |

| GAT2 | IC50 | 310 | Mouse |

| GAT3 | IC50 | 106 | Human |

| GAT3 | IC50 | 29 | Mouse |

| GAT4 (BGT-1) | IC50 | 16 | Mouse |

| BGT-1 | IC50 | 2370 | Human |

| Table 1: Inhibitory Potency of this compound on GABA Transporter Subtypes.[10][11] |

Key Experimental Protocols

[³H]-GABA Uptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells or synaptosomes expressing GATs.

Objective: To determine the IC50 value of this compound.

Materials:

-

HEK293 cells transiently expressing the GAT subtype of interest, or isolated brain synaptosomes.[12]

-

[³H]-GABA (radiolabeled gamma-aminobutyric acid).

-

Unlabeled ("cold") GABA.

-

This compound stock solution and serial dilutions.

-

Uptake Buffer (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM MgSO4, 5 mM KCl, 10 mM D-glucose, pH 7.5).[12]

-

Lysis Buffer (Uptake buffer with 1% SDS).[12]

-

Poly-D-lysine-coated 96-well plates.[12]

-

Scintillation fluid and a microplate scintillation counter.

Methodology:

-

Cell Plating: Seed HEK293 cells expressing the target GAT into 96-well plates. Allow cells to adhere for 24 hours.[12]

-

Washing: Gently wash the cells twice with Uptake Buffer to remove culture medium.[12]

-

Pre-incubation: Add various concentrations of this compound to the wells and pre-incubate for 10-30 minutes at room temperature.[11][12]

-

Uptake Initiation: Add a mixture of [³H]-GABA (e.g., 60 nM) and a fixed concentration of unlabeled GABA (e.g., 25 µM) to each well to start the uptake reaction.[12]

-

Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature.[11][12]

-

Termination: Stop the reaction by washing each well three times with ice-cold Uptake Buffer.[11][12]

-

Cell Lysis: Lyse the cells by adding Lysis Buffer to each well.

-

Scintillation Counting: Transfer the lysate to a scintillation plate, add scintillating agent, and measure the radioactivity using a microplate counter.[12]

-

Data Analysis: Plot the percentage of inhibition against the log concentration of this compound. Fit the data using a non-linear regression model to calculate the IC50 value.[12]

Caption: Standard experimental workflow for determining IC50 of a GAT inhibitor.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the transporter, allowing for the determination of the inhibitor's binding affinity (Ki).

Objective: To determine the Ki value of this compound using [³H]nipecotic acid.

Materials:

-

Human brain tissue homogenates or membranes from cells expressing GATs.[13]

-

[³H]nipecotic acid.

-

Unlabeled this compound and other competing ligands.

-

Binding Buffer.

-

Glass fiber filters.

-

Filtration manifold and vacuum.

-

Scintillation counter.

Methodology:

-

Incubation: Incubate the membrane preparation with a fixed concentration of [³H]nipecotic acid in the presence of varying concentrations of unlabeled this compound (for competition binding).

-

Equilibrium: Allow the binding reaction to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. The filters trap the membranes with the bound radioligand.[7]

-

Washing: Quickly wash the filters with ice-cold binding buffer to minimize non-specific binding.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity.

-

Data Analysis: Analyze the competition binding data to calculate the Ki of this compound. Kinetic and equilibrium experiments suggest a high-affinity binding site with a dissociation constant (Kd) in the range of 0.5-0.6 µM.[13]

Downstream Signaling Pathways and Functional Effects

By inhibiting GABA reuptake, this compound increases the ambient concentration of GABA, which then activates both ionotropic GABA-A receptors and metabotropic GABA-B receptors.[1][14]

-

GABA-A Receptor Pathway: Activation of GABA-A receptors, which are ligand-gated ion channels, leads to an influx of chloride ions (Cl⁻).[1] This influx causes hyperpolarization of the postsynaptic neuron's membrane, making it less likely to fire an action potential and thus producing a fast inhibitory postsynaptic potential (IPSP).

-

GABA-B Receptor Pathway: GABA-B receptors are G-protein coupled receptors (GPCRs).[14] Their activation on presynaptic terminals inhibits neurotransmitter release by downregulating calcium channels. Postsynaptically, they activate potassium channels, leading to a slow, prolonged hyperpolarization.[14]

The net effect is a potentiation of inhibitory neurotransmission, which is the basis for the anticonvulsant and anxiolytic properties of GAT inhibitors.[2]

References

- 1. Synaptic Neurotransmission: GABAergic Inhibition: R&D Systems [rndsystems.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of uptake, steady-state currents, and transient charge movements generated by the neuronal GABA transporter by various anticonvulsant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of the GABA uptake systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter | The EMBO Journal [link.springer.com]

- 9. nbinno.com [nbinno.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [3H]nipecotic acid binding to GABA uptake sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. studysmarter.co.uk [studysmarter.co.uk]

(S)-(+)-Nipecotic Acid: A Technical Guide for Neuroscience Research

Executive Summary: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its synaptic concentration is meticulously regulated by GABA transporters (GATs). (S)-(+)-Nipecotic acid is a potent, competitive inhibitor of the GABA transporter 1 (GAT1), making it an invaluable pharmacological tool in neuroscience. By blocking the reuptake of GABA from the synaptic cleft, it elevates extracellular GABA levels and enhances inhibitory neurotransmission.[1] This guide provides an in-depth overview of (S)-(+)-Nipecotic acid's mechanism of action, its pharmacological profile, detailed experimental protocols for its use, and its applications in elucidating the role of the GABAergic system in health and disease. Its utility as a foundational research compound has paved the way for the development of more selective and bioavailable GAT inhibitors, such as the anticonvulsant drug Tiagabine.[2]

Introduction to GABAergic Neurotransmission and Reuptake

GABAergic signaling is fundamental to brain function, maintaining the balance between neuronal excitation and inhibition.[2] Following its release from presynaptic terminals, GABA diffuses across the synaptic cleft to activate postsynaptic GABA receptors (GABA-A and GABA-B). The termination of this signal is primarily achieved through the rapid reuptake of GABA from the extracellular space.[3] This process is mediated by a family of Na⁺ and Cl⁻-dependent neurotransmitter transporters known as GABA transporters (GATs).[4]

Four main GAT subtypes have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[3] GAT1 is the most prevalent subtype in the brain, predominantly located on presynaptic neurons and, to a lesser extent, on astrocytes.[4][5] It plays a critical role in clearing synaptically released GABA, thereby shaping the duration and magnitude of inhibitory postsynaptic potentials.[3][6] Given its central role, GAT1 is a significant target for pharmacological modulation in research and clinical settings.

(S)-(+)-Nipecotic Acid: Mechanism and Pharmacological Profile

(S)-(+)-Nipecotic acid is a cyclic GABA analog that acts as a competitive inhibitor of GABA transporters, with a notable preference for GAT1.[7]

Mechanism of Action

(S)-(+)-Nipecotic acid competitively binds to the GABA recognition site on the GAT1 transporter. Structural studies reveal that it occupies the GABA binding pocket, preventing the translocation of GABA from the extracellular space into the presynaptic neuron or glial cell.[8] This inhibition of reuptake leads to a prolonged presence and higher concentration of GABA in the synaptic cleft, resulting in enhanced activation of postsynaptic GABA receptors.[1] This potentiation of GABAergic signaling typically manifests as a reduction in neuronal excitability.[9]

Pharmacological Profile: Potency and Selectivity

The inhibitory potency of nipecotic acid is commonly expressed as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the transporter activity. The data below, primarily for the racemic mixture (±)-Nipecotic acid, demonstrates its selectivity for GAT1 over other subtypes.

| Quantitative Data: Inhibitory Potency of (±)-Nipecotic Acid | | :--- | :--- | :--- | :--- | | Transporter Subtype | Species/System | IC₅₀ (µM) | Reference | | GAT-1 | Human (hGAT-1) | 8 |[10] | | GAT-1 | Mouse (mGAT-1) | 2.6 |[11] | | GAT-2 | Rat (rGAT-2) | 38 |[10] | | GAT-2 | Mouse (mGAT-2) | 310 |[11] | | GAT-3 | Human (hGAT-3) | 106 |[10] | | GAT-3 | Mouse (mGAT-3) | 29 |[11] | | BGT-1 (GAT-4) | Human (hBGT-1) | 2370 |[10] | | GAT-4 | Mouse (mGAT-4) | 16 |[11] |

Note: Data presented is for the racemic mixture (±)-Nipecotic acid as reported in the cited sources. The (S)-(+) enantiomer is generally considered the more active isomer.

Visualizing the Mechanism and Experimental Application

Diagrams generated using Graphviz provide a clear visual representation of the molecular interactions and experimental workflows relevant to (S)-(+)-Nipecotic acid research.

Caption: Inhibition of GABA reuptake by (S)-(+)-Nipecotic acid at the GAT1 transporter.

References

- 1. nbinno.com [nbinno.com]

- 2. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GABA transporter - Wikipedia [en.wikipedia.org]

- 4. GABA transporter type 1 - Wikipedia [en.wikipedia.org]

- 5. Structure, function, and plasticity of GABA transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GABA transporter GAT1: a crucial determinant of GABAB receptor activation in cortical circuits? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 10. (±)-Nipecotic acid | CAS 60252-41-7 | Tocris Bioscience [tocris.com]

- 11. caymanchem.com [caymanchem.com]

Enantioselective Synthesis of (+)-Nipecotic Acid: A Technical Guide

(S)-(+)-Nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake, is a crucial chiral building block in the development of pharmaceuticals targeting neurological disorders.[1][2] Its enantiomerically pure form is essential for therapeutic efficacy and minimizing side effects. This technical guide provides an in-depth overview of the core strategies for the enantioselective synthesis of (+)-nipecotic acid, tailored for researchers, scientists, and drug development professionals. The guide summarizes quantitative data, details key experimental protocols, and visualizes synthetic workflows.

Core Synthetic Strategies

The enantioselective synthesis of this compound has been approached through several distinct strategies, primarily revolving around asymmetric hydrogenation, synthesis from chiral pool precursors, and chemoenzymatic methods. These methods aim to control the stereochemistry at the C3 position of the piperidine (B6355638) ring, leading to the desired (S)-enantiomer.

Asymmetric Hydrogenation of Pyridine (B92270) Derivatives

A prominent and efficient method for accessing enantiomerically pure nipecotic acid derivatives involves the asymmetric hydrogenation of 3-substituted pyridine precursors.[3] This approach typically utilizes chiral rhodium or iridium catalysts to achieve high enantioselectivity.

A notable example is the rhodium-catalyzed asymmetric hydrogenation of nicotinate (B505614) derivatives.[3] The process often involves a partial reduction of the pyridine ring followed by a highly enantioselective hydrogenation of the resulting enamine intermediate. The choice of chiral ligand is critical for the success of this transformation, with various phosphine-based ligands being employed.[4][5]

Logical Workflow for Asymmetric Hydrogenation:

Caption: Asymmetric hydrogenation of a pyridine precursor.

Synthesis from the Chiral Pool: L-Aspartic Acid

A common strategy for enantioselective synthesis is to utilize readily available chiral starting materials. L-aspartic acid has served as a versatile precursor for the synthesis of this compound derivatives. This approach leverages the inherent stereochemistry of the starting material to establish the desired configuration in the final product.

The synthesis typically involves a multi-step sequence, including protection of the functional groups, diastereoselective alkylation, and subsequent cyclization to form the piperidine ring.

Experimental Workflow from L-Aspartic Acid:

Caption: Synthesis of this compound from L-aspartic acid.

Chemoenzymatic and Resolution Approaches

Chemoenzymatic methods offer an alternative route to enantiomerically pure this compound. These strategies often involve the enzymatic resolution of a racemic mixture of nipecotic acid derivatives. Lipases are commonly employed for the kinetic resolution of esters or amides of nipecotic acid, selectively hydrolyzing one enantiomer and leaving the other enriched.

Additionally, classical resolution using chiral resolving agents, such as (S)-camphorsulfonic acid, has been reported for the separation of racemic nipecotic acid.

Quantitative Data Summary

| Synthetic Strategy | Key Reagents/Catalyst | Overall Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Asymmetric Hydrogenation | Rh-TangPhos complex | Not explicitly stated | High | [3] |

| Chiral Pool (L-Aspartic Acid) | KHMDS, Allyl Iodide | Not explicitly stated | >99 (after purification) | [6] |

| Chiral Resolution | (S)-Camphorsulfonic acid | Not explicitly stated | >99 | [7] |

| Hydrolytic Resolution | Concentrated HCl | Not explicitly stated | 99.4 | [7] |

Key Experimental Protocols

1. Asymmetric Hydrogenation of Pyridinium (B92312) Salt (General Procedure based on Iridium Catalysis)

-

Catalyst Preparation: In a nitrogen-filled glove box, a mixture of [{Ir(cod)Cl}2] and a chiral ligand (e.g., (R)-SynPhos) in a suitable solvent (e.g., toluene/CH2Cl2) is stirred at room temperature for 20-30 minutes.

-

Hydrogenation: The catalyst solution is transferred to a stainless steel autoclave containing the pyridinium salt substrate. The hydrogenation is performed under a specific hydrogen pressure (e.g., 600 psi) and temperature (e.g., 28°C) for a designated time (e.g., 20-24 hours).

-

Work-up: After releasing the hydrogen, a saturated sodium carbonate solution is added, and the mixture is stirred. The organic layer is then separated, dried, and concentrated to yield the product.[4]

2. Synthesis from L-Aspartic Acid Derivative (Illustrative Steps)

-

Tribenzylation of L-aspartic acid β-tert-butyl ester: The starting material is treated with a benzylating agent (e.g., benzyl (B1604629) bromide) in the presence of a base to protect the amine and the α-carboxylic acid.

-

Diastereoselective Alkylation: The protected L-aspartic acid derivative is treated with a strong base, such as potassium hexamethyldisilazide (KHMDS), followed by the addition of an electrophile like allyl iodide to introduce a side chain.

-

Cyclization and Deprotection: The alkylated intermediate undergoes a series of transformations, including cyclization to form the piperidine ring and subsequent removal of the protecting groups to afford this compound.[6]

3. Hydrolytic Resolution of 3-Piperidine Carboxamide Hydrochloride

-

Hydrolysis and Resolution: 3-piperidine carboxamide hydrochloride (with an excess of the (S)-enantiomer) is heated in concentrated hydrochloric acid (e.g., at 60-65°C for 3 hours).

-

Isolation of (S)-Nipecotic Acid Hydrochloride: The reaction mixture is cooled, and the precipitated (S)-nipecotic acid hydrochloride is collected by filtration.

-

Neutralization: The hydrochloride salt is neutralized with a base (e.g., NaOH in ethanol) to a pH of 7-7.5. After filtration and removal of the solvent, the product is precipitated using a mixture of ethanol (B145695) and petroleum ether to yield (S)-(+)-nipecotic acid.[7]

Conclusion

The enantioselective synthesis of this compound is a well-explored area of research with several robust and efficient methodologies. The choice of a particular synthetic route depends on factors such as the availability of starting materials, the desired scale of the synthesis, and the required level of enantiopurity. Asymmetric hydrogenation offers a direct and elegant approach, while the use of chiral pool precursors provides a reliable, albeit potentially longer, alternative. Chemoenzymatic and classical resolution methods remain valuable for specific applications. The continued development of novel catalysts and synthetic strategies will undoubtedly lead to even more efficient and sustainable routes to this important pharmaceutical building block.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. [PDF] Asymmetric Hydrogenation of Pyridines: Enantioselective Synthesis of Nipecotic Acid Derivatives | Semantic Scholar [semanticscholar.org]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. CN106831540B - A kind of preparation method of (S)-nipecotic acid - Google Patents [patents.google.com]

(+)-Nipecotic acid and its derivatives in drug discovery

An In-Depth Technical Guide to (+)-Nipecotic Acid and Its Derivatives in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gamma-Aminobutyric Acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] The concentration of GABA in the synaptic cleft is tightly controlled by GABA transporters (GATs). Inhibition of these transporters represents a key therapeutic strategy for enhancing GABAergic neurotransmission to treat various neurological disorders, including epilepsy, anxiety, and neurodegenerative diseases.[2] this compound, a cyclic GABA analogue, is a potent inhibitor of GATs.[3] However, its clinical utility is limited by its hydrophilic, zwitterionic nature, which prevents it from effectively crossing the blood-brain barrier (BBB).[1] This has driven extensive research into the development of lipophilic derivatives capable of reaching CNS targets. This guide provides a comprehensive overview of the mechanism of action, structure-activity relationships (SAR), therapeutic applications, and key experimental protocols related to this compound and its derivatives in modern drug discovery.

Mechanism of Action

The primary mechanism of action for nipecotic acid and its derivatives is the inhibition of GABA reuptake from the synaptic cleft, thereby increasing the extracellular concentration of GABA and prolonging its inhibitory effect. This is achieved by targeting the four known subtypes of GABA transporters: GAT1, GAT2, GAT3, and BGT1 (betaine/GABA transporter 1).[4]

Inhibition of GABA Transporters (GATs)

GATs are membrane proteins located on presynaptic neurons and surrounding glial cells that clear GABA from the synapse.[5][6] By competitively inhibiting these transporters, nipecotic acid derivatives effectively increase the availability of GABA to bind with postsynaptic GABA-A and GABA-B receptors, leading to enhanced inhibitory neurotransmission.[7] The development of derivatives has focused on improving potency and achieving selectivity for specific GAT subtypes, with GAT1 being a major target for anticonvulsant therapies.[2] Tiagabine, a marketed antiepileptic drug, is a derivative of nipecotic acid that demonstrates high affinity and selectivity for the GAT1 transporter.[1][2]

Direct GABA-A Receptor Activation

While primarily known as a GAT inhibitor, studies have shown that at higher concentrations (in the high micromolar to millimolar range), nipecotic acid can also directly activate GABA-A-like chloride channels.[8][9] This GABA-mimetic action is less potent than its effect on GABA uptake but should be considered when using this compound in experimental settings, as it may be difficult to distinguish between its GAT-inhibiting and direct agonist effects.[8]

Derivatives and Structure-Activity Relationships (SAR)

The core challenge with nipecotic acid is its poor ability to penetrate the BBB.[10] Drug discovery efforts have focused on synthesizing N-substituted derivatives with increased lipophilicity to improve CNS bioavailability while retaining or enhancing potency at GATs.

Key Lipophilic Derivatives

The addition of bulky, lipophilic moieties to the nitrogen atom of the nipecotic acid ring is a common strategy. This has led to the development of potent, orally active anticonvulsant drugs.[11]

-

Tiagabine: A marketed antiepileptic drug, features a diaryl-substituted butenyl chain attached to the nipecotic acid nitrogen. It is a selective and potent GAT1 inhibitor.[1][12]

-

SK&F-89976-A: Another potent GAT1 inhibitor with a diaryl-substituted moiety.[13]

-

Benzhydrol-containing Derivatives: The introduction of benzhydrol ether side chains has yielded compounds with in vitro IC50 values for GABA uptake of less than 1 µM.[11]

-

Allenic Spacer Derivatives: A series of derivatives with a four- or five-carbon atom allenic spacer connecting the nipecotic acid nitrogen to aromatic residues have been synthesized, leading to the identification of potent mGAT4 inhibitors.[13][14]

Quantitative SAR Data

The inhibitory potency of nipecotic acid and its derivatives is typically quantified by IC50 (half-maximal inhibitory concentration) or pIC50 (-log(IC50)) values.

Table 1: Inhibitory Potency (IC50) of (±)-Nipecotic Acid Against Mouse GAT Subtypes.

| Compound | mGAT1 (µM) | mGAT2 (µM) | mGAT3 (µM) | mGAT4 (µM) |

|---|---|---|---|---|

| (±)-Nipecotic Acid | 2.6 | 310 | 29 | 16 |

Data sourced from Kragler et al., 2005.[4]

Table 2: Inhibitory Potency (pIC50) of Selected Nipecotic Acid Derivatives with Allenic Spacers.

| Compound | Spacer Length | Substituent (R) | mGAT1 (pIC50) | mGAT4 (pIC50) | hGAT3 (pIC50) |

|---|---|---|---|---|---|

| rac-Nipecotic Acid | - | - | 4.88 ± 0.07 | - | - |

| rac-8a | 4-carbon | Diphenyl | 5.13 ± 0.11 | 4.80 ± 0.06 | 4.81 ± 0.04 |

| rac-8d | 4-carbon | Bis(4-chlorophenyl) | 6.27 ± 0.05 | 6.08 ± 0.05 | 5.37 ± 0.05 |

| (R)-8d | 4-carbon | Bis(4-chlorophenyl) | 6.64 ± 0.04 | 5.28 ± 0.07 | 4.90 ± 0.06 |

| (S)-8d | 4-carbon | Bis(4-chlorophenyl) | 5.56 ± 0.06 | 6.47 ± 0.04 | 5.62 ± 0.06 |

| rac-11d | 5-carbon | Bis(4-chlorophenyl) | 5.51 ± 0.05 | 5.06 ± 0.05 | 4.86 ± 0.04 |

Data represents mean ± SEM. Sourced from Frohlich et al., 2020.[13]

Therapeutic Applications

The ability of nipecotic acid derivatives to enhance GABAergic signaling makes them attractive candidates for a range of CNS disorders.

-

Epilepsy: This is the most well-established application. By inhibiting GABA reuptake, these compounds increase synaptic GABA levels, which helps to suppress the excessive neuronal firing characteristic of seizures.[1][10] The clinical success of Tiagabine validates this approach.

-

Neurodegenerative Disorders: There is growing interest in using these derivatives for conditions like Alzheimer's disease.[15] Some derivatives have been synthesized by combining ethyl nipecotate with antioxidant and anti-inflammatory molecules (e.g., ferulic acid), creating multi-target agents that may address the complex pathology of neurodegeneration.[16][17][18]

-

Other CNS Conditions: The GABAergic system is implicated in anxiety, depression, and neuropathic pain, making GAT inhibitors potential therapeutic agents for these disorders as well.[10][2]

Key Experimental Protocols

Evaluating the efficacy and mechanism of novel nipecotic acid derivatives requires robust in vitro and in vivo assays.

Protocol: In Vitro GABA Uptake Inhibition Assay

This protocol describes a common method for determining the inhibitory potency of a compound on specific GAT subtypes using a cell-based assay.

Objective: To measure the IC50 value of a test compound against a specific human or mouse GABA transporter (e.g., mGAT1) stably expressed in a cell line (e.g., HEK-293).

Materials:

-

HEK-293 cells stably expressing the GAT subtype of interest.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

-

[³H]GABA (radiolabeled gamma-aminobutyric acid).

-

Test compounds (derivatives of nipecotic acid) at various concentrations.

-

Unlabeled GABA (for determining nonspecific uptake).

-

Scintillation cocktail and a liquid scintillation counter.

-

96-well cell culture plates.

Methodology:

-

Cell Seeding: Seed the GAT-expressing HEK-293 cells into 96-well plates and grow to confluence.

-

Preparation: On the day of the assay, wash the cell monolayers twice with pre-warmed assay buffer.

-

Pre-incubation: Add 100 µL of assay buffer containing the desired concentration of the test compound (or vehicle control) to each well. Incubate for 10-20 minutes at room temperature. For determining nonspecific uptake, add a high concentration of unlabeled GABA (e.g., 1 mM).

-

Initiation of Uptake: Add 100 µL of assay buffer containing a fixed concentration of [³H]GABA (e.g., 50 nM) to each well to initiate the uptake reaction.

-

Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature. The incubation time should be within the linear range of GABA uptake.

-

Termination: Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold assay buffer.

-

Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to each well.

-

Quantification: Transfer the lysate from each well into a scintillation vial, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific uptake: Total CPM (vehicle control) - Nonspecific CPM (unlabeled GABA).

-

Express the data for each test compound concentration as a percentage of the specific uptake of the control.

-

Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

-

Protocol: In Vivo Anticonvulsant Activity (scPTZ Model)

This protocol outlines a standard screening method to assess the potential anticonvulsant activity of a compound in rodents.

Objective: To evaluate the ability of a test compound to protect mice against seizures induced by a subcutaneous (s.c.) injection of pentylenetetrazole (PTZ).

Materials:

-

Male albino mice (e.g., weighing 20-25 g).

-

Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline).

-

Test compound formulated in a suitable vehicle (e.g., PEG 200).

-

Standard anticonvulsant drug (e.g., Diazepam) as a positive control.

-

Vehicle as a negative control.

-

Syringes and needles for intraperitoneal (i.p.) and subcutaneous (s.c.) injections.

-

Observation chambers.

-

Stopwatch.

Methodology:

-

Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.

-

Grouping: Randomly divide the mice into groups (n=6-10 per group):

-

Group 1: Vehicle Control (receives vehicle i.p.).

-

Group 2: Positive Control (receives standard drug i.p.).

-

Group 3+: Test Groups (receive test compound at various doses i.p.).

-

-

Drug Administration: Administer the vehicle, standard drug, or test compound to the respective groups via intraperitoneal (i.p.) injection.

-

Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the drug to be absorbed and distributed.

-

Induction of Seizures: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously to each mouse.

-

Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and observe for 30 minutes.

-

Endpoint Measurement: Record the following parameters for each animal:

-

Latency to first seizure: Time from PTZ injection to the onset of clonic or tonic-clonic seizures.

-

Protection: Note the number of animals in each group that do not exhibit tonic-clonic seizures within the 30-minute observation period.

-

-

Data Analysis:

-

Compare the mean latency to seizure onset between the test groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

-

Calculate the percentage of protection in each group. A significant increase in seizure latency or a high percentage of protection indicates potential anticonvulsant activity.

-

Conclusion and Future Directions

This compound has served as an invaluable lead structure in the development of GABA uptake inhibitors. While the parent molecule's therapeutic potential is hampered by poor pharmacokinetics, its derivatives, most notably Tiagabine, have demonstrated significant clinical success, particularly in the treatment of epilepsy. The ongoing exploration of novel derivatives with improved BBB penetration, enhanced potency, and selectivity for different GAT subtypes continues to be a promising avenue for drug discovery. Future research may focus on developing GAT inhibitors for other neurological and psychiatric conditions where GABAergic dysfunction is implicated, such as neuropathic pain, anxiety disorders, and Alzheimer's disease. The design of multi-target ligands that combine GAT inhibition with other relevant mechanisms, such as antioxidant or anti-inflammatory actions, represents an innovative strategy for addressing complex CNS pathologies.

References

- 1. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of the GABA uptake systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nipecotic acid directly activates GABA(A)-like ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. thieme-connect.com [thieme-connect.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Role of (+)-Nipecotic Acid in Elucidating GABAergic Neurotransmission

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in maintaining balanced neuronal activity.[1] The precise control of GABA concentration in the synaptic cleft is paramount for regulating neurotransmission, and this is primarily achieved through a rapid reuptake mechanism mediated by GABA transporters (GATs).[2] (+)-Nipecotic acid, a potent and selective competitive inhibitor of the GAT-1 transporter, has been an indispensable pharmacological tool for investigating the dynamics of the GABAergic system.[3][4] By blocking GABA reuptake, it elevates extracellular GABA levels, thereby enhancing inhibitory signaling. This guide provides an in-depth overview of the mechanism, quantitative pharmacology, and experimental applications of this compound, serving as a technical resource for professionals in neuroscience research and drug development.

Mechanism of Action

Primary Mechanism: GABA Reuptake Inhibition

The primary and most well-characterized mechanism of action for this compound is the competitive inhibition of GABA transporters.[3] It functions as a substrate that binds to the transporter, particularly the predominantly neuronal GAT-1 subtype, and is transported in place of GABA.[1][5] This competitive blockade of GAT-1 prevents the removal of GABA from the synaptic cleft. Consequently, the dwell time and concentration of GABA in the synapse increase, leading to a potentiation of GABAergic neurotransmission at both GABA-A and GABA-B receptors.[2][3]

Secondary and Off-Target Considerations

While its primary role is a GAT inhibitor, researchers must consider two other potential actions:

-

Direct GABA-A Agonism: At high concentrations, significantly exceeding those required for GAT inhibition, nipecotic acid can directly activate GABA-A-like chloride channels.[3][6] This agonist effect is sensitive to the GABA-A antagonist bicuculline.[3] This is a critical consideration in experimental design, as effects observed at high micromolar to millimolar concentrations may not be solely due to uptake blockade.

-

False Transmitter: Some in vivo electrophysiology studies have suggested that after prolonged application and subsequent withdrawal, nipecotic acid may act as a "false transmitter," leading to a period of hyperexcitability.[7]

Quantitative Pharmacological Data

This compound and its racemic mixture, (±)-Nipecotic acid, exhibit varying affinities for the different subtypes of GABA transporters. It is most potent at the GAT-1 transporter. The data below is compiled from studies using human (h), rat (r), and mouse (m) transporters.

| Compound | Transporter | Potency (IC50 / Ki) | Species | Reference(s) |

| (±)-Nipecotic acid | hGAT-1 | 8 µM (IC50) | Human | |

| rGAT-2 | 38 µM (IC50) | Rat | ||

| hGAT-3 | 106 µM (IC50) | Human | ||

| hBGT-1 | 2370 µM (IC50) | Human | ||

| (±)-Nipecotic acid | mGAT-1 | 2.6 µM (IC50) | Mouse | [8] |

| mGAT-2 | 310 µM (IC50) | Mouse | [8] | |

| mGAT-3 | 29 µM (IC50) | Mouse | [8] | |

| mGAT-4 (BGT-1) | 16 µM (IC50) | Mouse | [8] | |

| Nipecotic acid | GAT-1 | 14.4 µM (Ki) | Not Specified | [9] |

| Nipecotic acid | GABA-A Receptor | ~300 µM (EC50) | Rat | [3][6] |

Note: IC50 and Ki values can vary based on experimental conditions, such as substrate concentration and tissue preparation.

Key Experimental Protocols and Applications

This compound is a versatile tool used across a range of in vitro and in vivo experimental paradigms.

In Vitro GABA Uptake Assays

These assays are fundamental for determining the potency and selectivity of GAT inhibitors.

Objective: To quantify the inhibition of GABA uptake into neuronal or glial preparations.

Detailed Methodology:

-

Preparation of Biological Material:

-

Prepare synaptosomes from fresh brain tissue (e.g., cortex or hippocampus) via differential centrifugation.

-

Alternatively, use primary astrocyte cultures or stable cell lines (e.g., HEK293) heterologously expressing specific GAT subtypes (GAT-1, GAT-2, etc.).[10]

-

-

Assay Buffer: Use a Krebs-Ringer-HEPES buffer or similar physiological salt solution, typically containing (in mM): 120 NaCl, 5 KCl, 2.6 CaCl2, 0.67 MgSO4, 1.2 KH2PO4, 25 HEPES, 10 D-glucose, pH 7.4.

-

Incubation:

-

Aliquot the cell/synaptosome suspension into tubes or a 96-well plate.

-

Pre-incubate the preparation for 10-15 minutes at 37°C with various concentrations of this compound (or a vehicle control).

-

Initiate the uptake reaction by adding a low concentration of radiolabeled GABA (e.g., 20-50 nM [³H]GABA).[9]

-

-

Termination of Uptake:

-

After a short incubation period (typically 1-5 minutes), rapidly terminate the reaction by adding ice-cold assay buffer followed by rapid filtration over glass fiber filters (e.g., Whatman GF/B).

-

Immediately wash the filters 2-3 times with ice-cold buffer to remove extracellular [³H]GABA.

-

-

Quantification:

-

Place the filters into scintillation vials, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.[10]

-

-

Data Analysis:

-

Determine non-specific uptake in the presence of a saturating concentration of a non-labeled GAT inhibitor (e.g., 1 mM tiagabine).

-

Calculate specific uptake by subtracting non-specific from total uptake.

-

Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

-

In Vivo Microdialysis

Microdialysis allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[11]

Objective: To measure the effect of GAT-1 inhibition on extracellular GABA concentrations.

Detailed Methodology:

-

Surgical Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a microdialysis guide cannula targeting a specific brain region (e.g., hippocampus, ventral tegmental area).[12] Allow for post-surgical recovery.

-

Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe (e.g., 2-4 mm membrane) into the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min).[13]

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) to establish a stable baseline of extracellular GABA concentration.

-

Pharmacological Challenge: Switch the perfusion medium to aCSF containing a known concentration of this compound (e.g., 50 µM to 0.5 mM).[12][13] This local application bypasses the blood-brain barrier.

-

Sample Analysis: Analyze the GABA content in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with either electrochemical or fluorescence detection after pre-column derivatization (e.g., with o-phthaldialdehyde).[13]

-

Data Analysis: Quantify GABA concentrations by comparing them to a standard curve. Express the results as a percentage change from the stable baseline period. Studies consistently show that local perfusion with nipecotic acid causes a substantial (e.g., 4- to 15-fold) increase in extracellular GABA.[12][13]

Electrophysiology

This technique is used to assess the functional consequences of enhanced GABAergic tone on neuronal and network activity.

Objective: To measure how GAT-1 inhibition alters synaptic inhibition.

Methodology:

-

Preparation: Brain slices in vitro or anesthetized/awake animals in vivo.[3][7]

-

Recording: Use patch-clamp or extracellular field potential recordings to monitor spontaneous inhibitory postsynaptic currents (sIPSCs), evoked inhibitory postsynaptic potentials (IPSPs), or population spikes.

-

Application: Bath apply or locally perfuse this compound.

-

Expected Outcome: Application of this compound typically results in an increase in the decay time and amplitude of IPSPs/IPSCs, reflecting the prolonged presence of GABA in the synapse. This enhanced inhibition can lead to a decrease in neuronal firing rates or a reduction in the amplitude of evoked population spikes.[7]

References

- 1. Molecular basis of human GABA transporter 3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Actions of nipecotic acid and SKF89976A on GABA transporter in cone-driven horizontal cells dissociated from the catfish retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nipecotic acid directly activates GABA(A)-like ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrophysiological evidence that nipecotic acid can be used in vivo as a false transmitter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GABA Uptake Inhibition Reduces In Vivo Extraction Fraction in the Ventral Tegmental Area of Long Evans Rats Measured by Quantitative Microdialysis Under Transient Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fast HPLC estimation of gamma-aminobutyric acid in microdialysis perfusates: effect of nipecotic and 3-mercaptopropionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

(+)-Nipecotic Acid: A Chiral Precursor in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Nipecotic acid, a cyclic β-amino acid, has emerged as a critical chiral building block in the synthesis of a diverse range of pharmaceuticals. Its rigid piperidine (B6355638) core and inherent chirality make it an invaluable precursor for creating stereochemically defined molecules with significant therapeutic activity. This technical guide provides a comprehensive overview of the application of this compound in the synthesis of key drug molecules, with a focus on GABA uptake inhibitors and the selective serotonin (B10506) reuptake inhibitor (SSRI) (-)-Paroxetine. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to serve as a practical resource for professionals in the field of drug discovery and development.

Introduction: The Significance of this compound

This compound, the (R)-enantiomer of piperidine-3-carboxylic acid, is a potent inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT1)[1][2][3]. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its dysregulation is implicated in various neurological and psychiatric disorders, including epilepsy, anxiety, and depression[3]. While this compound itself has limited therapeutic use due to its poor ability to cross the blood-brain barrier, its scaffold serves as a foundational element for the design and synthesis of more lipophilic and brain-penetrant derivatives[3]. These derivatives have been successfully developed into clinically effective drugs. This guide will delve into the synthetic utility of this compound, providing detailed methodologies for its incorporation into complex pharmaceutical agents.

Synthesis of GABA Uptake Inhibitors from this compound

The primary therapeutic application of this compound derivatives lies in their ability to inhibit GABA reuptake, thereby increasing the concentration of GABA in the synaptic cleft and enhancing inhibitory neurotransmission[1][4]. This mechanism is central to the action of several anticonvulsant drugs.

Case Study: Enantioselective Synthesis of (R)-Tiagabine

(R)-Tiagabine is a potent and selective GAT1 inhibitor used in the treatment of epilepsy. Its synthesis highlights the crucial role of (R)-nipecotic acid in establishing the correct stereochemistry for optimal biological activity[5][6]. The following is a representative enantioselective synthesis of (R)-Tiagabine.

A recent enantioselective synthesis of (R)-Tiagabine was achieved utilizing an asymmetric hydrogen atom transfer (HAT) protocol to establish the key chiral center. The synthesis commences with the preparation of the bithienyl homoallylic amine and a chiral acrylate (B77674), which are then coupled and cyclized to form the nipecotic acid ring system[6].

Step 1: Synthesis of tert-Butyl 5-(Benzyloxy)-2-methylenepentanoate

| Reagent/Solvent | Molar Equiv. | Amount |

| Commercially available phosphonate (B1237965) ester | 1.0 | - |

| Commercially available bromide | - | - |

| Paraformaldehyde | - | - |

| Yield | 55% |

Procedure: Commercially available phosphonate ester is treated with a commercially available bromide, followed by olefination with paraformaldehyde to afford tert-butyl 5-(benzyloxy)-2-methylenepentanoate[6]. The crude product is purified by flash column chromatography (silica gel, hexane/EtOAc 9:1)[6].

Step 2: Synthesis of the Naphthyl Acrylate Intermediate

| Reagent/Solvent | Molar Equiv. | Amount |

| tert-Butyl 5-(Benzyloxy)-2-methylenepentanoate | 1.0 | 4.1 g (15 mmol) |

| Trifluoroacetic acid (TFA) | - | 15 mL |

| Dichloromethane (CH2Cl2) | - | 30 mL |

| (Boc)2O | 1.0 | 3.3 g (15 mmol) |

| 1-Naphthol (B170400) | 1.0 | 2.2 g (15 mmol) |

| LiOH | 0.08 | 29 mg (1.2 mmol) |

| Mg(OH)2 | 0.02 | 17 mg (0.3 mmol) |

| Tetrahydrofuran (THF) | - | 50 mL |

| Yield | Not specified (used directly) |

Procedure: The tert-butyl group is removed with trifluoroacetic acid. The resulting acid is then esterified with 1-naphthol using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) activation under basic conditions to provide the naphthyl acrylate, which is used in the next step without further purification[4]. The reaction is stirred for 3 hours at 75 °C, quenched with water, and extracted with EtOAc[4].

Step 3: Asymmetric Hydrogen Atom Transfer and Cyclization

| Reagent/Solvent | Molar Equiv. | Amount |

| Naphthyl acrylate intermediate | 1.0 | - |

| Bithienyl homoallylic amine | - | - |

| (salen)titanium catalyst | - | - |

| Diisobutylaluminum hydride (DIBAL-H) | - | - |

| K2CO3 | - | - |

| Yield (Reduction) | 90% | |

| Yield (Cyclization) | Good (not specified) |

Procedure: An asymmetric hydrogen atom transfer reaction catalyzed by a (salen)titanium complex is used to construct the chiral tertiary carbon center. The resulting product is then reduced with diisobutylaluminum hydride (DIBAL-H) in toluene[6]. The resulting alcohol is treated with the bithienyl homoallylic amine in the presence of K2CO3 at 70 °C to furnish the cyclized product[6].

Step 4: Oxidation and Salt Formation

| Reagent/Solvent | Molar Equiv. | Amount |

| Cyclized alcohol | 1.0 | - |

| Swern Oxidation Reagents | - | - |

| Pinnick Oxidation Reagents | - | - |

| HCl | - | - |

| Yield | Good (not specified) |

Procedure: A sequential Swern and Pinnick oxidation of the alcohol yields the carboxylic acid. Acidification with HCl provides the final product, (R)-Tiagabine hydrochloride[6].

Quantitative Data: Inhibitory Activity of Nipecotic Acid Derivatives

The potency of nipecotic acid derivatives as GABA uptake inhibitors is typically quantified by their IC50 or pIC50 values at the different GABA transporter subtypes (mGAT1-4).

| Compound | mGAT1 (pIC50) | mGAT2 (pIC50) | mGAT3 (pIC50) | mGAT4 (pIC50) | Reference |

| rac-Nipecotic acid | 4.88 ± 0.07 | - | - | - | [7] |

| (R)-Tiagabine | 7.15 (IC50 = 0.07 µM) | - | - | - | [1] |

| NNC-711 | 7.40 (IC50 = 0.04 µM) | - | - | - | [1] |

| DDPM-2571 | 8.29 ± 0.02 | - | - | - | [8] |

Synthesis of (-)-Paroxetine from this compound

Beyond GABAergic targets, this compound is also a valuable precursor for the synthesis of other chiral pharmaceuticals. A notable example is the enantioselective synthesis of (-)-Paroxetine, a potent selective serotonin reuptake inhibitor (SSRI) used for the treatment of depression and anxiety disorders.

Enantioselective Synthesis of (-)-Paroxetine

A concise, asymmetric formal synthesis of (-)-paroxetine has been reported, which features an asymmetric hydrogenation to construct the chiral center and an intramolecular SN2 reaction to form the trans-3,4-disubstituted piperidine scaffold[9].

This synthesis demonstrates a practical route to (-)-Paroxetine from a derivative of this compound.

Step 1: Asymmetric Hydrogenation

| Reagent/Solvent | Conditions | Yield | ee |

| Suitable α,β-unsaturated ester | H2, Chiral Catalyst | High (not specified) | High (not specified) |

Procedure: An asymmetric hydrogenation of a suitable α,β-unsaturated ester is performed to introduce the desired stereochemistry at the C4 position of the piperidine ring[9].

Step 2: Phosphate-Group-Involved Intramolecular SN2 Reaction

| Reagent/Solvent | Conditions | Yield |

| Chiral alcohol intermediate | - | High (not specified) |

Procedure: The chiral alcohol intermediate undergoes a phosphate-group-involved intramolecular SN2 reaction to construct the trans-3,4-disubstituted piperidine scaffold of (-)-Paroxetine[9].

A more detailed, multi-gram scale flow synthesis of a key chiral intermediate of (-)-paroxetine has also been developed, highlighting the industrial applicability of such routes. This process involves a solvent-free organocatalytic conjugate addition followed by a telescoped reductive amination–lactamization–amide/ester reduction sequence[10].

Signaling Pathways and Mechanisms of Action

The GABAergic Synapse and GABA Reuptake

GABAergic signaling is fundamental for regulating neuronal excitability. The process begins with the synthesis of GABA from glutamate (B1630785) by glutamic acid decarboxylase (GAD) in the presynaptic neuron. GABA is then packaged into synaptic vesicles and released into the synaptic cleft upon neuronal depolarization. It subsequently binds to postsynaptic GABAA or GABAB receptors, leading to an inhibitory effect on the postsynaptic neuron. The signal is terminated by the reuptake of GABA from the synaptic cleft by GABA transporters (GATs) located on both presynaptic neurons and surrounding glial cells[1][11].

Mechanism of GAT1 Inhibition by Nipecotic Acid Derivatives

Nipecotic acid and its derivatives act as competitive inhibitors of GAT1. They bind to the same site as GABA, preventing the transporter from binding to and clearing GABA from the synaptic cleft. This leads to an accumulation of GABA, prolonging its inhibitory effect. The GAT1 transporter utilizes the electrochemical gradients of Na+ and Cl- ions to drive the uptake of GABA. The stoichiometry for GAT1 is 2 Na+: 1 Cl-: 1 GABA[11][12]. The inhibition of this process by drugs like Tiagabine effectively enhances GABAergic neurotransmission[13].

Conclusion

This compound stands as a testament to the power of chiral precursors in modern drug discovery. Its rigid, stereodefined structure provides an ideal starting point for the synthesis of a variety of neurologically active compounds. The successful development of GABA uptake inhibitors like Tiagabine and the enantioselective synthesis of (-)-Paroxetine underscore the versatility and importance of this compound in the pharmaceutical industry. The detailed synthetic protocols and mechanistic insights provided in this guide aim to facilitate further research and development in this promising area of medicinal chemistry. As our understanding of the neurological underpinnings of various disorders continues to grow, the demand for sophisticated chiral molecules derived from precursors like this compound is only set to increase.

References

- 1. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Enantioselective Synthesis of Antispasmodic Drug (R)-Tiagabine - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 6. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Asymmetric Formal Synthesis of (-)-Paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Multigram-scale flow synthesis of the chiral key intermediate of (−)-paroxetine enabled by solvent-free heterogeneous organocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. Frontiers | Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective [frontiersin.org]

- 12. GABA transporter type 1 - Wikipedia [en.wikipedia.org]

- 13. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Properties of (S)-(+)-Nipecotic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-Nipecotic acid, a chiral piperidine-3-carboxylic acid, is a pivotal molecule in neuroscience research and a valuable building block in the development of therapeutics targeting the central nervous system.[1][2] Its primary pharmacological action is the inhibition of γ-aminobutyric acid (GABA) uptake, which potentiates GABAergic neurotransmission, making it a compound of significant interest for conditions such as epilepsy and anxiety.[1][2][3] The stereochemistry of nipecotic acid is crucial, as its enantiomers exhibit distinct biological activities. This guide provides a comprehensive overview of the chiral properties of (S)-(+)-nipecotic acid, including its synthesis, resolution, and stereospecific interactions with GABA transporters.

Core Physicochemical and Chiral Properties

(S)-(+)-Nipecotic acid is a white to off-white powder, soluble in water.[1][2] Its chiral nature dictates its interaction with biological systems, a critical consideration in drug design and development.

| Property | Value | Reference |

| Synonyms | (S)-(+)-3-Piperidinecarboxylic acid | [1] |

| Molecular Formula | C₆H₁₁NO₂ | [1] |

| Molecular Weight | 129.16 g/mol | [1] |

| Melting Point | 253-254 °C (decomposes) | [1] |

| Purity | ≥ 99% (by titration) | [1] |

| Optical Rotation | [α]D²⁰ = +5 ± 1.5° (c=5 in H₂O) | [1] |

Stereospecific Inhibition of GABA Transporters

The biological activity of nipecotic acid derivatives is highly dependent on their stereochemistry. For inhibitors of the murine GABA transporter 1 (mGAT1), the (R)-enantiomer is generally more potent. Conversely, for inhibitors of mGAT4, the (S)-enantiomer, as with (S)-(+)-nipecotic acid, demonstrates higher activity.[4][5] This enantioselectivity is a key factor in the design of subtype-specific GABA uptake inhibitors.

The inhibitory potency of nipecotic acid and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or the negative logarithm of this value (pIC₅₀).

| Compound/Enantiomer | Transporter Subtype | IC₅₀ (µM) | pIC₅₀ | Reference |

| (±)-Nipecotic acid | hGAT-1 | 8 | - | [6] |

| rGAT-2 | 38 | - | [6] | |

| hGAT-3 | 106 | - | [6] | |

| hBGT-1 | 2370 | - | [6] | |

| mGAT-1 | 2.6 | - | [7] | |

| mGAT-2 | 310 | - | [7] | |

| mGAT-3 | 29 | - | [7] | |

| mGAT-4 | 16 | - | [7] | |

| (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid | GAT-3 | 5 | - | [8] |

| GAT-2 | 21 | - | [8] | |

| GAT-1 | >200 | - | [8] | |

| BGT-1 | 140 | - | [8] | |

| (S)-1-[4,4-bis(4-chlorophenyl)buta-2,3-dien-1-yl]piperidine-3-carboxylic acid [(S)-8d] | mGAT4 | - | 6.59 ± 0.01 | [9][10] |

| hGAT-3 | - | 6.49 ± 0.10 | [9][10] |

Mechanism of Action: Potentiation of GABAergic Signaling

(S)-(+)-Nipecotic acid exerts its effects by inhibiting GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[5] This inhibition leads to an increased concentration of GABA in the synapse, thereby enhancing the activation of postsynaptic GABA receptors (GABA-A and GABA-B) and potentiating inhibitory neurotransmission.[5][9] It is important to note that at higher concentrations (in the millimolar range), nipecotic acid may also act as a direct agonist at GABA-A receptors.[11]

References

- 1. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pharmtech.com [pharmtech.com]

- 11. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter | The EMBO Journal [link.springer.com]

The Lipophilicity Challenge: Why Nipecotic Acid Fails to Cross the Blood-Brain Barrier

An In-depth Technical Guide for Drug Development Professionals

Introduction

Nipecotic acid is a potent inhibitor of γ-aminobutyric acid (GABA) transporters (GATs), primarily GAT-1, playing a crucial role in regulating the concentration of GABA, the principal inhibitory neurotransmitter in the mammalian central nervous system. By blocking GABA reuptake from the synaptic cleft, nipecotic acid enhances GABAergic neurotransmission, a mechanism of significant therapeutic interest for conditions such as epilepsy and anxiety.[1][2] Despite its high efficacy as a GAT inhibitor in vitro, the therapeutic application of nipecotic acid itself is critically hampered by its inability to penetrate the blood-brain barrier (BBB) effectively.[1][3]

This technical guide provides a detailed examination of the physicochemical properties, specifically the lipophilicity, of nipecotic acid and correlates them with its poor BBB penetration. It summarizes key quantitative data, outlines relevant experimental protocols, and illustrates the underlying principles governing its limited brain uptake.

I. Lipophilicity and Physicochemical Properties of Nipecotic Acid

The capacity of a molecule to cross the BBB via passive diffusion is fundamentally linked to its lipophilicity. Nipecotic acid's structure, containing both a carboxylic acid and a secondary amine, dictates its physicochemical behavior. At physiological pH (7.4), both groups are ionized, forming a zwitterion. This zwitterionic and hydrophilic nature is the primary reason for its poor BBB permeability.[1]

| Parameter | Value | Method/Source | Implication for BBB Penetration |

| XLogP3 | -2.9 | Computed by PubChem | Indicates very high hydrophilicity, unfavorable for passive diffusion across lipid membranes. |

| In Vivo Brain Levels | Not Detectable | Intravenous (i.v.) administration in rats | Direct evidence of negligible BBB penetration.[4] |

Table 1: Quantitative Data on Lipophilicity and Brain Penetration of Nipecotic Acid

The highly negative XLogP3 value underscores the compound's preference for an aqueous environment over a lipid one, a characteristic that is antithetical to the requirements for passive transit across the tightly regulated, lipid-rich BBB.

II. Blood-Brain Barrier Penetration: In Vivo Evidence

The most definitive evidence of a compound's ability to enter the central nervous system comes from in vivo studies. Research in animal models provides a clear and unequivocal assessment of nipecotic acid's BBB penetration capabilities.

In a key study, the pharmacokinetics of nipecotic acid were characterized in rats following intravenous (i.v.) administration. The results were stark: nipecotic acid was not detectable in the brain tissue at any time point following the i.v. dose.[4] This finding directly confirms that the inherent physicochemical properties of nipecotic acid prevent it from crossing the BBB in any significant amount.

This lack of brain uptake explains why nipecotic acid is devoid of in vivo anticonvulsant activity when administered systemically, despite being a potent GABA reuptake inhibitor.[5] To overcome this, research has focused on creating lipophilic prodrugs, such as the n-butyl ester of nipecotic acid. When this prodrug was administered, nipecotic acid became detectable in the brain, demonstrating that increasing lipophilicity is a crucial and effective strategy for CNS delivery.[4]

III. Experimental Protocols

To provide a comprehensive understanding for researchers, this section details the standard methodologies used to assess the BBB penetration potential of compounds like nipecotic acid.

A. In Vitro Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, non-cell-based in vitro tool used to predict the passive diffusion of a compound across the BBB. It measures permeability from a donor compartment, through an artificial membrane coated with a lipid solution mimicking the brain's lipid composition, to an acceptor compartment.

Detailed Protocol:

-

Preparation of Lipid Membrane: A filter plate (e.g., 96-well hydrophobic PVDF) is coated with a brain lipid solution (e.g., a mixture of phospholipids (B1166683) in an organic solvent like dodecane) and the solvent is allowed to evaporate, leaving a lipid-infused artificial membrane.

-

Donor Plate Preparation: The test compound (e.g., nipecotic acid) is dissolved in a buffer solution at a known concentration (e.g., 10 mM in a DMSO stock, further diluted in a phosphate-buffered saline at pH 7.4). This solution is added to the wells of the donor plate.

-

Acceptor Plate Preparation: The acceptor plate wells are filled with a buffer solution, which may contain a "sink" component to mimic the brain environment and prevent saturation.

-

Assay Assembly (The "Sandwich"): The donor filter plate is carefully placed on top of the acceptor plate, initiating the permeability experiment.

-

Incubation: The sandwich assembly is incubated at room temperature for a defined period (e.g., 4-18 hours), often with gentle shaking to reduce the impact of unstirred water layers.

-

Quantification: After incubation, the plates are separated. The concentrations of the compound in the donor, acceptor, and filter membrane (mass retention) are quantified using a suitable analytical method, typically LC-MS/MS.

-

Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula:

Papp = ( -VA / (Area × Time) ) × ln( 1 - [C]A / [C]eq )

Where:

-

VA is the volume of the acceptor well.

-

Area is the effective surface area of the membrane.

-

Time is the incubation time.

-

[C]A is the concentration of the compound in the acceptor well.

-

[C]eq is the equilibrium concentration.

-

Compounds with a Papp < 2.0 x 10⁻⁶ cm/s are generally classified as having low BBB permeability.

B. In Vivo Assessment: Brain Microdialysis

In vivo microdialysis is a powerful technique for sampling the extracellular fluid of the brain in a living, freely moving animal to measure the concentration of endogenous molecules and xenobiotics, such as drugs.

Detailed Protocol:

-

Probe Implantation: A microdialysis probe, which consists of a semi-permeable membrane at its tip, is stereotactically implanted into a specific brain region of an anesthetized animal (e.g., a rat). The animal is then allowed to recover from the surgery.

-

Perfusion: The probe is perfused with a sterile physiological solution (artificial cerebrospinal fluid, aCSF) at a very low, constant flow rate (e.g., 0.5-2.0 µL/min) using a microsyringe pump.

-

Equilibration: An equilibration period allows the environment around the probe to stabilize. During perfusion, molecules from the brain's extracellular fluid diffuse across the semi-permeable membrane into the aCSF, following the concentration gradient.

-

Sample Collection (Dialysate): The outflowing perfusate, now called the dialysate, is collected at regular intervals (e.g., every 10-30 minutes) into small vials.

-

Systemic Drug Administration: The drug of interest (nipecotic acid) is administered systemically (e.g., via intravenous injection).

-

Analysis: The concentration of the drug in the collected dialysate samples is measured using a highly sensitive analytical technique, such as HPLC with mass spectrometry (LC-MS) or capillary electrophoresis.

-

Data Interpretation: The resulting data provides a time-course of the unbound drug concentration in the brain's extracellular space, which is the pharmacologically active concentration that can interact with CNS targets. This can be directly compared to plasma concentrations to determine the extent of BBB penetration.

IV. Visualization of the Core Problem

The following diagrams illustrate the relationship between nipecotic acid's properties and its biological fate, as well as the workflow for determining its brain penetration.

Caption: Physicochemical properties of nipecotic acid lead to poor BBB penetration.

Caption: Experimental workflows for assessing blood-brain barrier penetration.

V. Conclusion

The potent in vitro activity of nipecotic acid as a GABA reuptake inhibitor is sharply contrasted by its lack of in vivo efficacy following systemic administration. The evidence presented in this guide—rooted in its fundamental physicochemical properties and confirmed by definitive in vivo studies—conclusively demonstrates that nipecotic acid's hydrophilic and zwitterionic nature renders it incapable of crossing the blood-brain barrier. This inherent limitation necessitates the use of chemical modification strategies, such as the development of lipophilic prodrugs, to unlock its therapeutic potential for central nervous system disorders. For researchers in drug development, nipecotic acid serves as a classic case study on the critical importance of optimizing lipophilicity for effective CNS drug delivery.

References

- 1. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Nipecotic acid - Wikipedia [en.wikipedia.org]

- 4. Nipecotic acid: systemic availability and brain delivery after nasal administration of nipecotic acid and n-butyl nipecotate to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Progress in Drug Delivery to the Central Nervous System by the Prodrug Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (+)-Nipecotic Acid for Investigating Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract